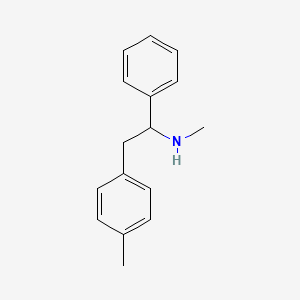
N-Methyl-2-(4-methylphenyl)-1-phenylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(4-methylphenyl)-1-phenylethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by its structural framework, which includes a phenyl ring substituted with a methyl group and an ethylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-methylphenyl)-1-phenylethanamine typically involves the alkylation of 2-(4-methylphenyl)-1-phenylethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-methyl-2-(4-methylphenyl)-1-phenylethanamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2-(4-methylphenyl)-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in research to study its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It has been investigated for its potential therapeutic effects, including its use as a psychoactive agent.
Industry: The compound is utilized in the production of various pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of N-methyl-2-(4-methylphenyl)-1-phenylethanamine involves its interaction with neurotransmitter receptors in the brain. It primarily targets the serotonin, dopamine, and norepinephrine receptors, leading to the release and reuptake inhibition of these neurotransmitters. This results in altered mood, perception, and cognitive functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-1-phenylethanamine: Lacks the methyl group on the phenyl ring.
2-(4-methylphenyl)-1-phenylethanamine: Lacks the N-methyl group.
N-methyl-2-phenylethanamine: Lacks the methyl group on the aromatic ring.
Uniqueness
N-methyl-2-(4-methylphenyl)-1-phenylethanamine is unique due to the presence of both the N-methyl group and the methyl group on the aromatic ring. This structural configuration contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
6271-60-9 |
|---|---|
Formule moléculaire |
C16H19N |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
N-methyl-2-(4-methylphenyl)-1-phenylethanamine |
InChI |
InChI=1S/C16H19N/c1-13-8-10-14(11-9-13)12-16(17-2)15-6-4-3-5-7-15/h3-11,16-17H,12H2,1-2H3 |
Clé InChI |
TXFQRXXAMKZVOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


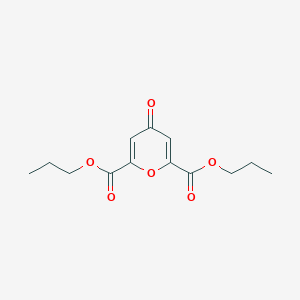
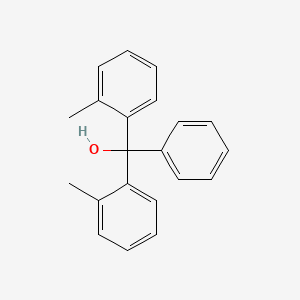
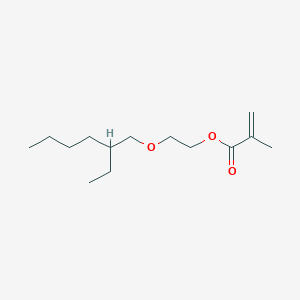
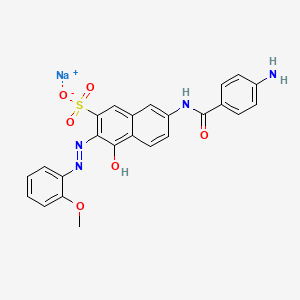
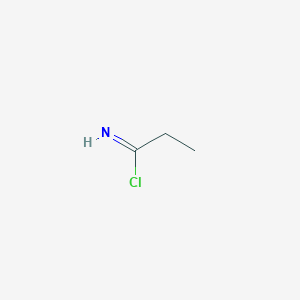

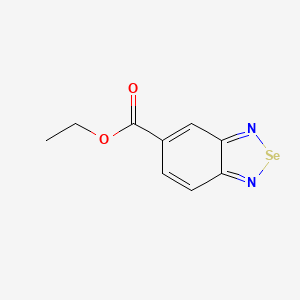
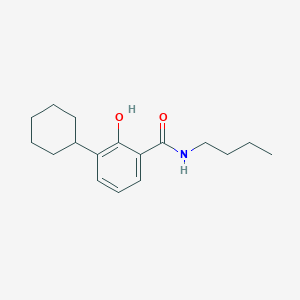
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
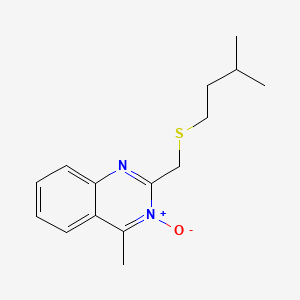
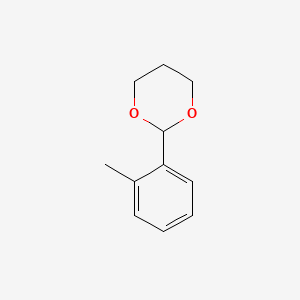
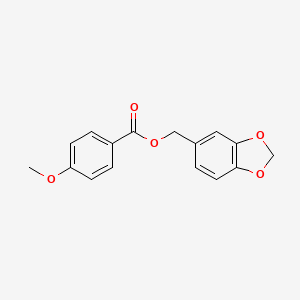

![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
